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Compound of Interest

Compound Name:
1-Benzyl-N,N-dimethyl-1H-

imidazole-5-carboxamide

Cat. No.: B1352376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates the urgent development of novel and effective

therapeutic strategies. Imidazole carboxamides have emerged as a versatile scaffold in

medicinal chemistry, yielding compounds that modulate key pathways involved in energy

homeostasis and metabolism. This document provides detailed application notes and

experimental protocols for researchers investigating the potential of imidazole carboxamides in

obesity and related metabolic disorders.

Application Notes: Targeting Key Pathways in
Obesity
Imidazole carboxamides have been successfully derivatized to target several receptors and

enzymes implicated in obesity. The primary mechanisms of action explored to date include

agonism of cholecystokinin 1 receptor (CCK1R) and TGR5, activation of AMP-activated protein

kinase (AMPK), and antagonism of the cannabinoid-1 receptor (CB1).

Cholecystokinin 1 Receptor (CCK1R) Agonists: CCK1R activation is known to induce satiety

and reduce food intake. Piperazine-derived imidazole carboxamides have been identified as

potent and selective CCK1R agonists.[1] Optimization of these compounds has led to the

discovery of molecules with sub-nanomolar functional and binding activity, demonstrating

significant reduction in overnight food intake in mice.[1][2]
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TGR5 Agonists: TGR5 is a G-protein coupled receptor that, when activated, stimulates the

secretion of glucagon-like peptide-1 (GLP-1), a hormone with incretin and anorexigenic

effects. Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been shown to be

potent TGR5 agonists, exhibiting excellent in vitro activity and significant glucose-lowering

effects in vivo.[3][4]

AMP-Activated Protein Kinase (AMPK) Activators: AMPK is a crucial energy sensor that

regulates cellular metabolism. The imidazole carboxamide derivative, 5-aminoimidazole-4-

carboxamide ribonucleoside (AICAR), is a well-known AMPK activator. Studies have shown

that AICAR treatment in obese and insulin-resistant diabetic mice improves glucose

homeostasis, corrects hyperglycemia, and increases the expression of glucose transporters

in skeletal muscle.[5][6] It has also been shown to prevent fat gain following the cessation of

physical activity.[7]

Cannabinoid-1 Receptor (CB1) Antagonists: The endocannabinoid system plays a significant

role in appetite regulation. Imidazole-based cyclohexyl amides have been identified as

potent CB1 antagonists.[8] Optimization of these derivatives has led to compounds that

cause significant appetite suppression and a robust, dose-dependent reduction in body

weight gain in rat models of obesity.[8]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Imidazole propionate, a

metabolite of histidine, has been shown to inhibit lipid accumulation in adipocytes by

modulating the PPAR signaling pathway.[9] This suggests a potential role for imidazole

derivatives in regulating adipogenesis.

Quantitative Data Summary
The following tables summarize the quantitative data from key studies on imidazole

carboxamides in obesity research.

Table 1: In Vitro Potency of Imidazole Carboxamide Derivatives
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Compound
Class

Target
Compound
ID

Potency
(IC50/EC50/
Ki)

Assay Type Reference

Piperazine-

derived

Imidazole

Carboxamide

CCK1R 40
Sub-

nanomolar

Functional

and Binding
[1]

1,2-Diaryl

Imidazole

Carboxamide

CCK1R 44
Not specified

in abstract
Functional [2]

1-benzyl-1H-

imidazole-5-

carboxamide

hTGR5 19d, 19e

Superior to

INT-777 and

LCA

Agonist

Activity
[3][4]

Imidazole 2-

hydroxy-

cyclohexyl

amide

hCB-1 45 3.7 nM (Ki) Binding [8]

Table 2: In Vivo Efficacy of Imidazole Carboxamide Derivatives in Animal Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18684621/
https://pubmed.ncbi.nlm.nih.gov/18614364/
https://pubmed.ncbi.nlm.nih.gov/33440321/
https://www.researchgate.net/publication/348012809_Design_synthesis_and_evaluation_of_1-benzyl-1H-imidazole-5-carboxamide_derivatives_as_potent_TGR5_agonists
https://pubmed.ncbi.nlm.nih.gov/17383180/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound/De
rivative

Animal Model
Dose/Administ
ration

Key Findings Reference

Isopropyl

carboxamide 40

(CCK1R agonist)

Mouse Not specified

Excellent

potency in

overnight food

intake reduction

[1]

Compound 44

(CCK1R agonist)
Lean Mouse Not specified

Good in vivo

mouse

gallbladder

emptying and

overnight food

intake reduction

[2]

5-

aminoimidazole-

4-carboxamide

ribonucleoside

(AICAR)

ob/ob mice

1 mg/g body

wt/day s.c. for 7

days

Corrected

hyperglycemia,

improved

glucose

tolerance

[5]

5-

aminoimidazole-

4-carboxamide

ribonucleoside

(AICAR)

Male Wistar rats
Daily injection for

1 week

Prevented gains

in body fat after

cessation of

physical activity

[7]

Imidazole 2-

hydroxy-

cyclohexyl amide

45 (CB1

antagonist)

Rat Not specified

Significant

appetite

suppression and

dose-dependent

reduction of body

weight gain

[8]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on

imidazole carboxamides for obesity studies.
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In Vitro Receptor Binding Assay (for CCK1R and CB1)
Objective: To determine the binding affinity (Ki) of test compounds for the target receptor.

Materials:

HEK293 cells stably expressing the human receptor of interest (e.g., CCK1R or CB1).

Radioligand specific for the receptor (e.g., [3H]-ligand).

Test imidazole carboxamide compounds.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

Scintillation fluid and scintillation counter.

Glass fiber filters.

Multi-well plates.

Protocol:

Prepare cell membranes from HEK293 cells expressing the receptor.

In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and

varying concentrations of the test compound.

For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.
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Calculate the specific binding at each concentration of the test compound by subtracting the

non-specific binding from the total binding.

Determine the IC50 value (concentration of test compound that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Food Intake Study in Mice
Objective: To assess the effect of test compounds on food consumption in mice.

Materials:

Male C57BL/6 mice.

Test imidazole carboxamide compound.

Vehicle control (e.g., saline, DMSO in saline).

Standard chow diet.

Metabolic cages with food hoppers connected to a monitoring system.

Protocol:

Acclimatize mice to individual housing in metabolic cages for several days.

Fast the mice for a short period (e.g., 4-6 hours) before the start of the dark cycle.

Administer the test compound or vehicle to the mice via the desired route (e.g.,

intraperitoneal injection, oral gavage) at a specific time before the dark cycle begins.

Provide a pre-weighed amount of standard chow in the food hoppers at the onset of the dark

cycle.

Monitor food intake continuously for a specified period (e.g., 12, 24, or 48 hours) using the

automated monitoring system.
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Calculate the cumulative food intake at different time points.

Compare the food intake between the compound-treated groups and the vehicle-treated

group using appropriate statistical analysis (e.g., ANOVA).

Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of test compounds on glucose tolerance.

Materials:

Male ob/ob mice or other relevant diabetic mouse model.

Test imidazole carboxamide compound.

Vehicle control.

Glucose solution (e.g., 2 g/kg body weight).

Handheld glucometer and glucose test strips.

Protocol:

Fast the mice overnight (e.g., 12-16 hours) with free access to water.

Administer the test compound or vehicle to the mice.

After a specific pre-treatment time (e.g., 30-60 minutes), take a baseline blood sample from

the tail vein to measure fasting blood glucose (t=0).

Administer a glucose solution orally to the mice.

Collect blood samples from the tail vein at various time points after the glucose challenge

(e.g., 15, 30, 60, 90, and 120 minutes).

Measure blood glucose concentrations at each time point using a glucometer.

Plot the blood glucose levels over time for each treatment group.
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Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

Compare the AUC values between the compound-treated groups and the vehicle-treated

group using statistical analysis.

Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant

to the study of imidazole carboxamides in obesity.
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Click to download full resolution via product page

Caption: CCK1R signaling pathway activated by imidazole carboxamide agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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